molecular formula C13H9Cl3N2S B14226521 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide CAS No. 823195-48-8

2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide

Cat. No.: B14226521
CAS No.: 823195-48-8
M. Wt: 331.6 g/mol
InChI Key: OYVKXDGXHAPZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and an amino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, 3,4-dichloronitrobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation or other reducing agents.

    Substitution: The amino group is further reacted with 2-chloro-5-aminobenzene-1-carbothioamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro groups efficiently.

    High-Pressure Reactions: Conducting reactions under high pressure to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amines or thiols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzamide
  • 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
  • 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carboxamide

Uniqueness

2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its multiple chlorine atoms and carbothioamide group make it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds.

Properties

CAS No.

823195-48-8

Molecular Formula

C13H9Cl3N2S

Molecular Weight

331.6 g/mol

IUPAC Name

2-amino-5-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H9Cl3N2S/c14-7-1-4-12(17)9(5-7)13(19)18-8-2-3-10(15)11(16)6-8/h1-6H,17H2,(H,18,19)

InChI Key

OYVKXDGXHAPZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)C2=C(C=CC(=C2)Cl)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.